N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine
Description
N-(3,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine is a sulfonamide glycine derivative characterized by a 3,4-dimethoxyphenyl group and a methylsulfonyl moiety attached to the glycine backbone.
Properties
IUPAC Name |
2-(3,4-dimethoxy-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO6S/c1-17-9-5-4-8(6-10(9)18-2)12(7-11(13)14)19(3,15)16/h4-6H,7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWTZYYUIYSFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)O)S(=O)(=O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: 3,4-dimethoxybenzene, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction may involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Chemical Reactions Analysis
General Reactivity Profile
The compound contains three key functional groups:
-
Carboxylic acid (–COOH): Prone to acid-base reactions, esterification, and decarboxylation.
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Sulfonamide (–SO₂–N–): Stabilizes adjacent groups but may undergo nucleophilic substitution under specific conditions.
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3,4-Dimethoxyphenyl : Electron-rich aromatic ring susceptible to electrophilic substitution.
Esterification
Reaction with alcohols (e.g., methanol, ethanol) under acidic catalysis converts the carboxylic acid to esters. For example:
Conditions : Reflux with H₂SO₄ or HCl in anhydrous alcohol .
Amide Formation
Activation with coupling agents (e.g., EDC, DCC) enables reaction with amines to form amides.
| Reaction Type | Reagents/Conditions | Product | Yield (Hypothetical) |
|---|---|---|---|
| Amide Coupling | EDC, HOBt, DIPEA, RT | Sulfonamide-linked amide | ~70–85% |
Nucleophilic Substitution
The methylsulfonyl group (–SO₂CH₃) can act as a leaving group in alkaline conditions. For example:
Conditions : Aqueous NaOH/EtOH at elevated temperatures .
Oxidation/Reduction
-
Oxidation : Unlikely under mild conditions due to sulfonamide stability.
-
Reduction : Limited data, but LiAlH₄ may reduce sulfonamides to thioethers in rare cases .
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs incoming electrophiles to the ortho and para positions relative to methoxy groups.
| Reaction | Reagents | Position Selectivity | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to methoxy | Moderate yield |
| Halogenation | Cl₂/FeCl₃ | Ortho/para | Requires rigorous conditions |
Decarboxylation
Thermal decarboxylation occurs under acidic or basic conditions, yielding CO₂ and a secondary amine:
Conditions : Heating in quinoline with Cu powder (200–250°C) .
Comparative Reactivity with Analogous Compounds
Data from structurally related compounds (e.g., ethyl ester derivatives , thiazole-linked glycines) suggest:
Scientific Research Applications
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine has several notable applications:
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules for various applications in chemical research.
Biology
- Biological Activity : Research indicates that this compound may exhibit significant biological activity. Preliminary studies suggest potential anti-inflammatory and anticancer properties , making it a candidate for further investigation in these areas.
Medicine
- Therapeutic Potential : Ongoing research is exploring its potential therapeutic applications. Studies have indicated that this compound may inhibit specific enzymes involved in inflammatory pathways and exhibit cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Anti-inflammatory Activity : A study demonstrated that this compound inhibited pro-inflammatory cytokine production in vitro, suggesting its potential use in treating inflammatory diseases.
- Anticancer Properties : In vitro tests showed that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and colon cancer cells. These findings warrant further exploration into its mechanisms and potential clinical applications.
Data Table: Summary of Research Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |
| Biology | Potential anti-inflammatory and anticancer properties | Inhibits cytokine production; cytotoxic to cancer cells |
| Medicine | Therapeutic candidate | Ongoing studies on enzyme inhibition |
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparison with Similar Compounds
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine
- CAS RN : 353502-16-6
- Molecular Formula: C₁₁H₁₅NO₄S
- Key Differences: Replaces 3,4-dimethoxy groups with 3,5-dimethyl substituents. Lower molecular weight (257.31 vs. 289.31) due to methyl groups instead of methoxy.
N-(2-Methoxyphenyl)-N-(methylsulfonyl)glycine
- CAS RN : 432011-17-1
- Molecular Formula: C₁₀H₁₃NO₅S
- Key Differences :
Sulfonyl Group Modifications
N-(3,4-Dimethoxyphenyl)-N-(phenylsulfonyl)glycine
N-(4-Chlorophenyl)-N-((3,4-dimethoxyphenyl)sulfonyl)glycine
- CAS RN : 713501-82-7
- Molecular Formula: C₁₆H₁₅ClNO₆S
- Key Differences :
- Incorporates a 4-chlorophenyl group and 3,4-dimethoxyphenylsulfonyl moiety.
- Chlorine’s electron-withdrawing effects may enhance stability or alter electronic interactions with biological targets .
Biological Activity
N-(3,4-Dimethoxyphenyl)-N-(methylsulfonyl)glycine is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and metabolic regulation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C11H15N1O4S1
- Molecular Weight : 273.31 g/mol
- IUPAC Name : this compound
This compound exhibits several mechanisms that contribute to its biological activity:
- Modulation of Glutamate Receptors : The compound acts as an allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly influencing mGlu4 and mGlu7 subtypes. These receptors play crucial roles in synaptic transmission and neuroprotection .
- Anti-inflammatory Effects : Research indicates that this compound may reduce neuroinflammation by inhibiting pro-inflammatory cytokines and mediating pathways involved in inflammatory responses .
- Antioxidant Activity : The presence of methoxy groups in the phenyl ring suggests potential antioxidant properties, which can mitigate oxidative stress in neuronal tissues .
Neuroprotective Effects
Studies have shown that this compound can protect neurons from damage induced by ischemic conditions. In vitro experiments demonstrated a significant reduction in cell death in neuronal cultures exposed to hypoxic conditions when treated with this compound.
Metabolic Regulation
The compound has been implicated in regulating metabolic pathways, particularly those involving amino acid metabolism. It may influence the levels of N-acyl glycines, which are metabolites involved in detoxification processes within the body . Alterations in these metabolites have been associated with various metabolic disorders, including diabetes and obesity.
Case Studies
- Neuroprotection in Ischemic Models : In a study involving rat models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved functional recovery compared to control groups .
- Metabolic Profiling : A comprehensive analysis using liquid chromatography-mass spectrometry (LC-MS) highlighted significant changes in plasma levels of N-acyl glycines following treatment with this compound, suggesting its role in metabolic modulation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the glycine backbone. First, sulfonylation of glycine with methylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in THF) forms N-(methylsulfonyl)glycine . Subsequent coupling with 3,4-dimethoxyphenyl groups can be achieved via nucleophilic substitution or Ullmann-type reactions, requiring catalysts like CuI and ligands (e.g., 1,10-phenanthroline) to activate aromatic halides. Optimization includes controlling temperature (60–80°C) and reaction time (12–24 hours) to balance yield and side reactions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:
- ¹H NMR : Peaks for methoxy groups (δ 3.8–3.9 ppm), aromatic protons (δ 6.7–7.2 ppm), and sulfonyl protons (δ 3.3–3.5 ppm).
- ¹³C NMR : Signals for carbonyl (δ ~170 ppm) and sulfonyl (δ ~45 ppm) carbons.
Mass spectrometry (ESI-MS) should confirm the molecular ion peak (m/z ~353.3) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodological Answer : The compound’s solubility is pH-dependent due to the carboxylic acid and sulfonamide groups. It is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying temperatures (4°C vs. room temperature) and light exposure should be conducted using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Hydrolysis of the sulfonamide bond in acidic/basic conditions is a critical degradation pathway to monitor .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., methoxy, sulfonyl) affect the compound’s reactivity in biological or catalytic systems?
- Methodological Answer : The 3,4-dimethoxyphenyl group donates electron density via resonance, while the sulfonyl group withdraws electrons, creating a polarized glycine backbone. This enhances electrophilicity at the carbonyl carbon, making it reactive in nucleophilic environments (e.g., enzyme active sites). Computational studies (DFT calculations) can map charge distribution, while kinetic assays (e.g., inhibition constants) quantify interactions with biological targets .
Q. What strategies resolve contradictory data on the compound’s bioactivity across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent composition) or cellular permeability. Standardize protocols by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
